molecular formula C7H3Cl2NS2 B6598038 6,7-dichloro-2,3-dihydro-1,3-benzothiazole-2-thione CAS No. 908355-87-3

6,7-dichloro-2,3-dihydro-1,3-benzothiazole-2-thione

Cat. No.: B6598038
CAS No.: 908355-87-3
M. Wt: 236.1 g/mol
InChI Key: XZCZNIDTPVGLMV-UHFFFAOYSA-N
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Description

6,7-dichloro-2,3-dihydro-1,3-benzothiazole-2-thione is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is part of the benzothiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-dichloro-2,3-dihydro-1,3-benzothiazole-2-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophenol with chloroacetyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired benzothiazole derivative.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as the use of non-toxic solvents and catalysts, can improve the sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

6,7-dichloro-2,3-dihydro-1,3-benzothiazole-2-thione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thione group to a thiol group.

    Substitution: The chlorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions to replace the chlorine atoms.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted benzothiazole derivatives depending on the nucleophile used.

Scientific Research Applications

6,7-dichloro-2,3-dihydro-1,3-benzothiazole-2-thione has several scientific research applications, including:

    Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial, antifungal, and anticancer agent.

    Biology: It is used in studies related to enzyme inhibition and protein interactions.

    Materials Science: The compound is explored for its use in the development of new materials with specific electronic or optical properties.

    Agriculture: It is studied for its potential as a pesticide or herbicide.

Mechanism of Action

The mechanism of action of 6,7-dichloro-2,3-dihydro-1,3-benzothiazole-2-thione involves its interaction with specific molecular targets. For example, in medicinal applications, the compound may inhibit the activity of certain enzymes or proteins, leading to the disruption of essential biological processes in pathogens or cancer cells. The exact molecular pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-aminobenzothiazole
  • 6-chlorobenzothiazole
  • 2-mercaptobenzothiazole

Uniqueness

6,7-dichloro-2,3-dihydro-1,3-benzothiazole-2-thione is unique due to the presence of both chlorine atoms and the thione group, which confer distinct chemical reactivity and biological activity compared to other benzothiazole derivatives. The combination of these functional groups allows for a wide range of chemical modifications and applications, making it a versatile compound in scientific research and industrial applications.

Properties

IUPAC Name

6,7-dichloro-3H-1,3-benzothiazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl2NS2/c8-3-1-2-4-6(5(3)9)12-7(11)10-4/h1-2H,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZCZNIDTPVGLMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=C1NC(=S)S2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl2NS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30727814
Record name 6,7-Dichloro-1,3-benzothiazole-2(3H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30727814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

908355-87-3
Record name 6,7-Dichloro-1,3-benzothiazole-2(3H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30727814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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